molecular formula C19H15N3O4S B2535380 N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-04-9

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2535380
CAS RN: 921520-04-9
M. Wt: 381.41
InChI Key: JQIBLHAUNCWTAL-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Additionally, none of the synthesized compounds were found to be cytotoxic or hepatotoxic, based on ProtTox-II results. This information can guide the design of novel compounds with improved potency, selectivity, and reduced toxicity . Keep in mind that further experimental validation is necessary to fully explore these applications. 🌟

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17(20-13-4-2-1-3-5-13)9-14-10-27-19(21-14)22-18(24)12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBLHAUNCWTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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